molecular formula C21H21N3O5S2 B2714280 diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-81-8

diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No.: B2714280
CAS No.: 864926-81-8
M. Wt: 459.54
InChI Key: AHQZTCBIWZCWDI-UHFFFAOYSA-N
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Description

Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C21H21N3O5S2 and its molecular weight is 459.54. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Diethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (referred to as DBTHD) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DBTHD is characterized by a complex structure that includes:

  • Thieno[2,3-c]pyridine core : This bicyclic structure is known for various biological activities.
  • Benzo[d]thiazole moiety : This component is associated with antimicrobial and anticancer properties.
  • Dicarboxylate functional groups : These enhance solubility and bioactivity.

The molecular formula for DBTHD is C20_{20}H18_{18}N2_{2}O4_{4}S, and its molecular weight is approximately 378.43 g/mol.

Antiviral Activity

DBTHD has shown promising antiviral properties. A study highlighted its efficacy against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating potential as an antiviral agent. The compound's mechanism involves inhibition of viral replication pathways, possibly through interference with viral DNA synthesis .

Anticancer Properties

Research indicates that compounds similar to DBTHD exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the benzo[d]thiazole group have been evaluated for their ability to inhibit cell proliferation in human cancer cells. The mechanism typically involves the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

Recent studies have also suggested neuroprotective properties for DBTHD-like compounds. The presence of the thieno[2,3-c]pyridine structure has been linked to neuroprotection in models of ischemia/reperfusion injury. These compounds demonstrated the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .

The biological activity of DBTHD can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in viral replication and tumor progression.
  • Modulation of Signaling Pathways : It could modulate pathways related to apoptosis and cell survival.
  • Antioxidant Properties : By scavenging ROS, DBTHD may protect cells from oxidative damage.

Case Study 1: Antiviral Efficacy

A series of experiments demonstrated that DBTHD effectively inhibited HSV replication in vitro. The compound was tested at various concentrations, revealing an IC50 value indicating potent antiviral activity comparable to standard antiviral drugs .

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity assay against human cancer cell lines (e.g., HeLa, MCF-7), DBTHD exhibited significant growth inhibition with an IC50 value lower than many existing chemotherapeutic agents. The study concluded that the compound induces apoptosis through mitochondrial pathways .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralInhibition of HSV replication
AnticancerCytotoxicity against cancer cells
NeuroprotectiveReduction of oxidative stress

Properties

IUPAC Name

diethyl 2-(1,3-benzothiazole-6-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S2/c1-3-28-20(26)17-13-7-8-24(21(27)29-4-2)10-16(13)31-19(17)23-18(25)12-5-6-14-15(9-12)30-11-22-14/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQZTCBIWZCWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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